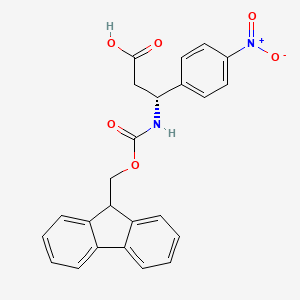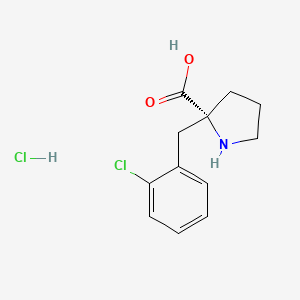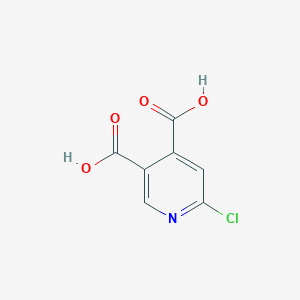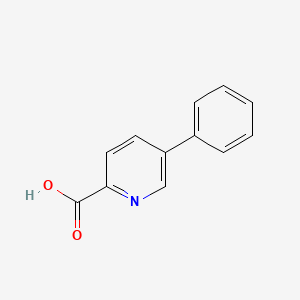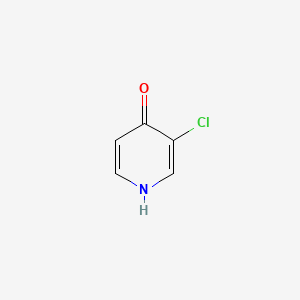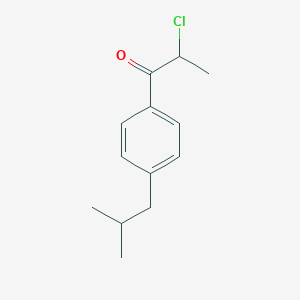
2-クロロ-1-(4-イソブチルフェニル)プロパン-1-オン
説明
“2-Chloro-1-(4-isobutylphenyl)propan-1-one” is a chemical compound with the CAS Number: 80336-66-9 . It has a molecular weight of 224.73 . The compound is used for research and development purposes .
Molecular Structure Analysis
The linear formula of “2-Chloro-1-(4-isobutylphenyl)propan-1-one” is C13H17ClO . The InChI code for the compound is 1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 319.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.1±3.0 kJ/mol, and the flash point is 187.2±14.3 °C . The index of refraction is 1.511, and the molar refractivity is 64.5±0.3 cm3 .科学的研究の応用
イブプロフェンの合成
2-クロロ-1-(4-イソブチルフェニル)プロパン-1-オン: は、広く使用されている非ステロイド性抗炎症薬(NSAID)であるイブプロフェンの合成における重要な中間体です。 この化合物はケタール反応を受けますが、これはイブプロフェンの工業生産における重要なステップです 。このプロセスは、より高い効率と反応時間の短縮のために最適化されており、製薬業界の生産能力に大きな影響を与えています。
産業プロセスの最適化
この化合物は、イブプロフェンの合成におけるケタール反応など、産業プロセスの最適化のための研究に使用されてきました。 研究では、反応速度と変換率の向上に重点が置かれ、プロセスの集約化につながりました 。これは、生産規模の拡大だけでなく、化学製造における費用対効果とサステナビリティにも貢献しています。
電気カルボキシル化
研究では、2-クロロ-1-(4-イソブチルフェニル)プロパン-1-オンを含む有機ハロゲン化物の電気カルボキシル化が、CO2 の価値を高める方法として探求されてきました 。このより環境に優しい合成ルートは、環境化学にとって重要であり、CO2 を原料として使用しながら、価値のある化学物質を製造するための持続可能なアプローチを提供します。
グリーンケミストリー法の開発
この化合物は、イブプロフェンなどのNSAIDの合成のための新しいグリーンケミストリー法の開発に関与しています。 環境に優しい触媒を使用し、有害な副産物を削減することにより、研究者は製薬業界をより持続可能なものにすることを目指しています .
分析化学
分析化学において、2-クロロ-1-(4-イソブチルフェニル)プロパン-1-オンは、標準または参照化合物として使用できます。 その明確に定義された特性と構造により、機器の校正と分析方法の検証に適しています .
Safety and Hazards
特性
IUPAC Name |
2-chloro-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHSMBINQBEFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379471 | |
| Record name | 2-chloro-1-(4-isobutylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80336-66-9 | |
| Record name | 2-Chloro-1-[4-(2-methylpropyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80336-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-1-(4-isobutylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





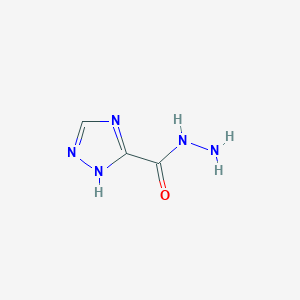
![4-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1586847.png)



